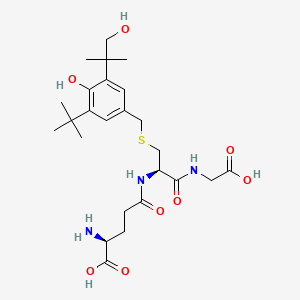
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization, distillation, and chromatography to isolate the final product from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and as a tool for studying enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- include:
Phenol, 2-(1,1-dimethylethyl)-: A compound with a similar phenolic structure but different functional groups.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Another compound with a related structure and functional groups.
Uniqueness
The uniqueness of Glycine, N-(S-((3-(1,1-dimethylethyl)-4-hydroxy-5-(2-hydroxy-1,1-dimethylethyl)phenyl)methyl)-N-L-gamma-glutamyl-L-cysteinyl)- lies in its specific combination of functional groups and its potential applications across various scientific fields. Its complex structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
124755-20-0 |
|---|---|
Molecular Formula |
C25H39N3O8S |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[[3-tert-butyl-4-hydroxy-5-(1-hydroxy-2-methylpropan-2-yl)phenyl]methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H39N3O8S/c1-24(2,3)15-8-14(9-16(21(15)33)25(4,5)13-29)11-37-12-18(22(34)27-10-20(31)32)28-19(30)7-6-17(26)23(35)36/h8-9,17-18,29,33H,6-7,10-13,26H2,1-5H3,(H,27,34)(H,28,30)(H,31,32)(H,35,36)/t17-,18-/m0/s1 |
InChI Key |
PYYBQYHHFMDHHY-ROUUACIJSA-N |
Isomeric SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(C)(C)CO)O |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(C)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


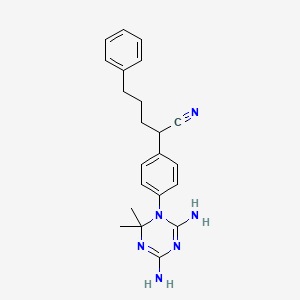
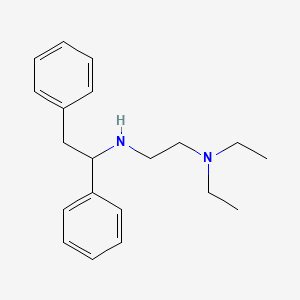
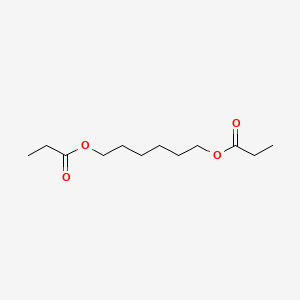
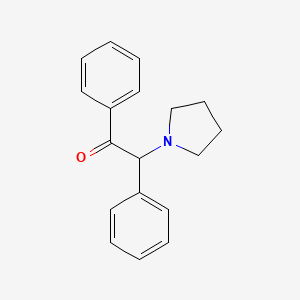
![Ethyl 4-[(3,4-dimethoxyphenyl)(4-methylbenzene-1-sulfonyl)amino]butanoate](/img/structure/B12797045.png)
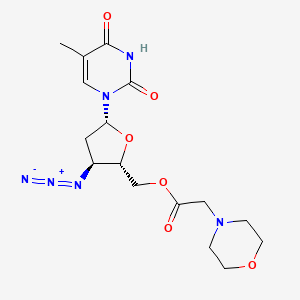
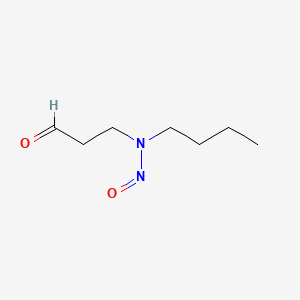
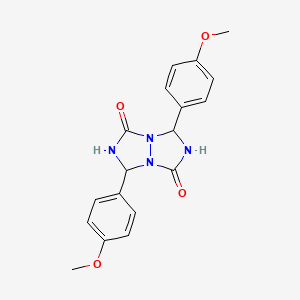
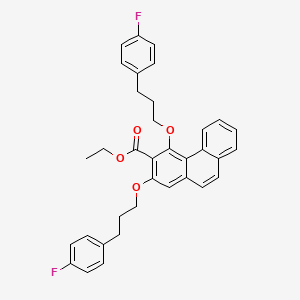
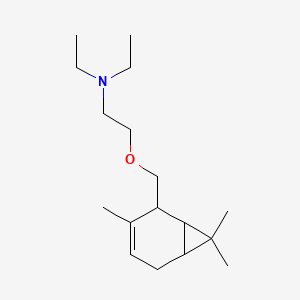
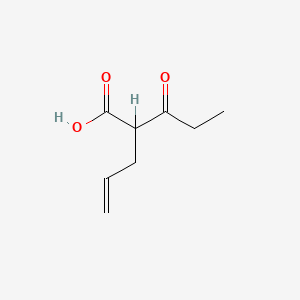
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797094.png)


